molecular formula C20H35NO4 B14207112 1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione CAS No. 823780-60-5

1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14207112
CAS No.: 823780-60-5
M. Wt: 353.5 g/mol
InChI Key: BGMIOCXWSWQLMI-UHFFFAOYSA-N
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Description

1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is functionalized with a 2-hexyldecanoyloxy group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,5-dione with 2-hexyldecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield .

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the production scale. These reactors allow for precise control of temperature, pressure, and reaction time, leading to higher efficiency and yield .

Chemical Reactions Analysis

1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the pyrrolidine-2,5-dione core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor.

    Medicine: The compound’s biological activity makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound’s pyrrolidine-2,5-dione core can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

The molecular targets of this compound include enzymes involved in metabolic pathways, signal transduction, and cellular regulation. By inhibiting these enzymes, the compound can modulate biological processes and exert therapeutic effects .

Comparison with Similar Compounds

1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-dione: The parent compound, which lacks the 2-hexyldecanoyloxy group.

    N-Methylpyrrolidine-2,5-dione: A derivative with a methyl group attached to the nitrogen atom.

    Pyrrolidine-2-one: A related compound with a single carbonyl group.

The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

823780-60-5

Molecular Formula

C20H35NO4

Molecular Weight

353.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-hexyldecanoate

InChI

InChI=1S/C20H35NO4/c1-3-5-7-9-10-12-14-17(13-11-8-6-4-2)20(24)25-21-18(22)15-16-19(21)23/h17H,3-16H2,1-2H3

InChI Key

BGMIOCXWSWQLMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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